molecular formula C11H11NO B14469847 (3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole CAS No. 65561-80-0

(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole

Cat. No.: B14469847
CAS No.: 65561-80-0
M. Wt: 173.21 g/mol
InChI Key: JNTCQKKGCFIICF-MNOVXSKESA-N
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Description

(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole is a complex organic compound with a unique structure that combines an indene moiety with an oxazole ring

Preparation Methods

The synthesis of (3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: This step involves the cyclization of a suitable precursor to form the indene structure.

    Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.

    Final Coupling: The indene and oxazole moieties are coupled under specific conditions to yield the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole can be compared with other similar compounds, such as:

    Indeno[1,2-d][1,3]oxazole: This compound has a similar core structure but differs in the position of the oxazole ring.

    2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]thiazole: This compound has a thiazole ring instead of an oxazole ring, leading to different chemical properties.

    Indeno[2,1-d][1,3]oxazoline: This compound has an oxazoline ring, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific stereochemistry and the combination of the indene and oxazole moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

65561-80-0

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole

InChI

InChI=1S/C11H11NO/c1-7-12-10-6-8-4-2-3-5-9(8)11(10)13-7/h2-5,10-11H,6H2,1H3/t10-,11+/m1/s1

InChI Key

JNTCQKKGCFIICF-MNOVXSKESA-N

Isomeric SMILES

CC1=N[C@@H]2CC3=CC=CC=C3[C@@H]2O1

Canonical SMILES

CC1=NC2CC3=CC=CC=C3C2O1

Origin of Product

United States

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